molecular formula C9H11FO2 B3348559 6-Fluoro-2-methoxy-3-methylbenzyl alcohol CAS No. 1785476-70-1

6-Fluoro-2-methoxy-3-methylbenzyl alcohol

Cat. No. B3348559
CAS RN: 1785476-70-1
M. Wt: 170.18 g/mol
InChI Key: PLEGWBRJRXBTSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Fluoro-2-methoxy-3-methylbenzyl alcohol is a chemical compound with the CAS Number: 1785476-70-1 . It has a molecular weight of 170.18 . It is a solid at room temperature .


Molecular Structure Analysis

The IUPAC name for this compound is (6-fluoro-2-methoxy-3-methylphenyl)methanol . The InChI code is 1S/C9H11FO2/c1-6-3-4-8(10)7(5-11)9(6)12-2/h3-4,11H,5H2,1-2H3 . This indicates that the compound has a benzene ring with a fluoro group at the 6th position, a methoxy group at the 2nd position, and a methyl group at the 3rd position. The benzyl alcohol group is attached to the benzene ring.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 170.18 . The density and boiling point of this compound are not specified in the sources I found.

Safety and Hazards

The safety information available indicates that this compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, mist, spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

(6-fluoro-2-methoxy-3-methylphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FO2/c1-6-3-4-8(10)7(5-11)9(6)12-2/h3-4,11H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLEGWBRJRXBTSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)F)CO)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluoro-2-methoxy-3-methylbenzyl alcohol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Fluoro-2-methoxy-3-methylbenzyl alcohol
Reactant of Route 2
Reactant of Route 2
6-Fluoro-2-methoxy-3-methylbenzyl alcohol
Reactant of Route 3
6-Fluoro-2-methoxy-3-methylbenzyl alcohol
Reactant of Route 4
Reactant of Route 4
6-Fluoro-2-methoxy-3-methylbenzyl alcohol
Reactant of Route 5
Reactant of Route 5
6-Fluoro-2-methoxy-3-methylbenzyl alcohol
Reactant of Route 6
Reactant of Route 6
6-Fluoro-2-methoxy-3-methylbenzyl alcohol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.